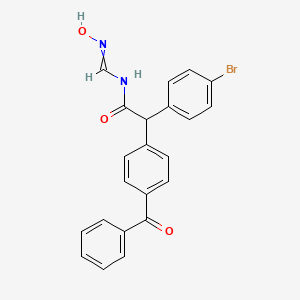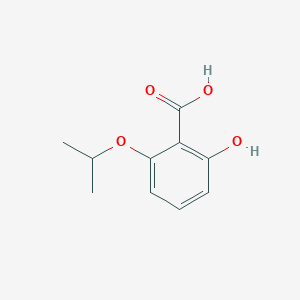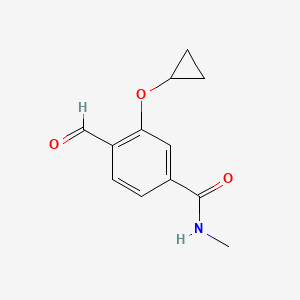![molecular formula C14H18F3NO2 B14849640 1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine CAS No. 886370-27-0](/img/structure/B14849640.png)
1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is a chiral compound with a complex structure that includes a dioxane ring, a phenyl group, and a trifluoroethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the dioxane ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Introduction of the Trifluoroethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoroethylamine moiety can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine oxidases or other enzymes that interact with amine groups.
Medicine
In medicinal chemistry, ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is investigated for its potential as a drug candidate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a promising lead for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique reactivity profile makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine: The enantiomer of the compound, which may have different biological activities and properties.
1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethanol: A related compound where the amine group is replaced by a hydroxyl group.
1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
®-1-[2-(2-[1,3]Dioxan-2-yl-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine is unique due to its combination of a dioxane ring, a phenyl group, and a trifluoroethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
886370-27-0 |
|---|---|
Formule moléculaire |
C14H18F3NO2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
1-[2-[2-(1,3-dioxan-2-yl)ethyl]phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C14H18F3NO2/c15-14(16,17)13(18)11-5-2-1-4-10(11)6-7-12-19-8-3-9-20-12/h1-2,4-5,12-13H,3,6-9,18H2 |
Clé InChI |
LICOZQQSYPPBFD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCC2=CC=CC=C2C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)






![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)




